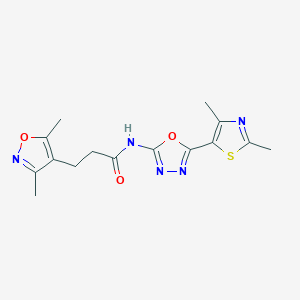![molecular formula C16H16N2O2S B2925205 N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide CAS No. 439120-48-6](/img/structure/B2925205.png)
N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide” is characterized by a pyrrolidine ring, a thiophene ring, and a benzamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle . The thiophene ring is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . For example, the pyrrolidine ring can be obtained via cyclocondensations of dicarboxylic acids with properly substituted amines .Aplicaciones Científicas De Investigación
I apologize, but it appears that there is limited publicly available information on the specific compound N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide and its scientific research applications. This could be due to the compound being highly specialized or not widely studied in accessible research.
However, compounds with similar structures, such as those containing pyrrolidine rings, are frequently used in drug discovery due to their versatility and presence in many bioactive compounds. For example, pyrrolidine derivatives have been explored for their potential as anti-tubercular agents .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their good bioavailability and ability to cross biological membranes .
Action Environment
The action of N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details on how these factors influence the compound’s action, efficacy, and stability are currently unknown .
Propiedades
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-15(12-6-2-1-3-7-12)17-13-8-11-21-14(13)16(20)18-9-4-5-10-18/h1-3,6-8,11H,4-5,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVVBUMJQNYFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2925122.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925123.png)
![[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2925125.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2925129.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-6-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2925131.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2925134.png)




![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)